molecular formula C15H23N3O5S B8403820 1-[2-(Methanesulfonyl)ethyl]-4-(5-methoxy-2-methyl-4-nitrophenyl)piperazine CAS No. 1089281-65-1

1-[2-(Methanesulfonyl)ethyl]-4-(5-methoxy-2-methyl-4-nitrophenyl)piperazine

Cat. No. B8403820
CAS RN: 1089281-65-1
M. Wt: 357.4 g/mol
InChI Key: PUPKYVMQSTYXFJ-UHFFFAOYSA-N
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Description

1-[2-(Methanesulfonyl)ethyl]-4-(5-methoxy-2-methyl-4-nitrophenyl)piperazine is a useful research compound. Its molecular formula is C15H23N3O5S and its molecular weight is 357.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[2-(Methanesulfonyl)ethyl]-4-(5-methoxy-2-methyl-4-nitrophenyl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[2-(Methanesulfonyl)ethyl]-4-(5-methoxy-2-methyl-4-nitrophenyl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

1089281-65-1

Product Name

1-[2-(Methanesulfonyl)ethyl]-4-(5-methoxy-2-methyl-4-nitrophenyl)piperazine

Molecular Formula

C15H23N3O5S

Molecular Weight

357.4 g/mol

IUPAC Name

1-(5-methoxy-2-methyl-4-nitrophenyl)-4-(2-methylsulfonylethyl)piperazine

InChI

InChI=1S/C15H23N3O5S/c1-12-10-14(18(19)20)15(23-2)11-13(12)17-6-4-16(5-7-17)8-9-24(3,21)22/h10-11H,4-9H2,1-3H3

InChI Key

PUPKYVMQSTYXFJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1N2CCN(CC2)CCS(=O)(=O)C)OC)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

5-fluoro-4-methyl-2-nitrophenyl methyl ether (Example 113, step B) (5.0 g, 27 mmol), K2CO3 (11.2 g, 81 mmol), and 1-[2-(methylsulfonyl)ethyl]piperazine hydrochloride (8.0 g, 35 mmol) were weighed into a 150 mL sealed tube, taken up in 85 mL of DMSO and heated to 100° C. for 24 h. The mixture was poured into 500 mL of H2O, filtered, washed with H2O, air dried for 15 min, washed with hexanes (200 mL), washed with 20% Ether/Hexanes (200 mL), and air dried for 2 h to give the title compound of step C (6.6 g, 18.5 mmol, 68%). An additional (540 mg, 5.5%) of product was obtained by extraction of the H2O layer, followed by flash chromatography. 1H NMR (400 MHz, DMSO-d6) δ ppm 7.75 (s, 1H), 6.70 (s, 1H), 3.90 (s, 3H), 3.31-3.35 (m, 2H), 3.04 (s, 3H), 2.99-3.03 (m, 4H), 2.77 (t, J=6.60 Hz, 2H), 2.56-2.63 (m, 4H), 2.19 (s, 3H).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
11.2 g
Type
reactant
Reaction Step Two
Name
1-[2-(methylsulfonyl)ethyl]piperazine hydrochloride
Quantity
8 g
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
reactant
Reaction Step Four
Name
Quantity
85 mL
Type
solvent
Reaction Step Five
Yield
68%

Synthesis routes and methods II

Procedure details

To 1-[2-methyl-5-(methyloxy)-4-nitrophenyl]piperazine (0.300 g, 1.2 mmol) in 10 mL of dioxane was added, ethenyl methyl sulfone (0.32 g, 3 mmol). The mixture was heated to 120° C. 1 hour. The solvent was rotovaped down and the crude product was purified by flash chromatography, followed by a wash of the solids with 30% ether in hexanes to give 1-[2-methyl-5-(methyloxy)-4-nitrophenyl]-4-[2-(methylsulfonyl)ethyl]piperazine (0.257 g, 0.72 mmol, 60%). 1H NMR (400 MHz, CDCl3) δ ppm 7.80 (s, 1 H), 6.54 (s, 1 H), 3.93 (s, 3 H), 3.18-3.30 (m, 2 H), 2.99-3.10 (m, 9 H), 2.71-2.82 (m, 4 H), 2.23 (s, 3 H).
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.32 g
Type
reactant
Reaction Step Two

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